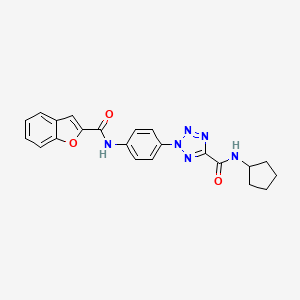

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The compound “this compound” likely contains these structural elements, but specific structural details would require further analysis.Mechanism of Action

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and preventing the influx of cations, such as calcium and sodium. This results in the inhibition of TRPV1-mediated responses to noxious stimuli, such as pain and inflammation.

Biochemical and Physiological Effects

This compound has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical stimuli. This compound has also been shown to reduce inflammation and hyperalgesia in animal models of inflammatory pain. In addition, this compound has been shown to have antipyretic effects by inhibiting TRPV1-mediated thermoregulation.

Advantages and Limitations for Lab Experiments

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide has several advantages as a tool for investigating the physiological and pathophysiological roles of TRPV1. It is highly selective for TRPV1 and has minimal off-target effects. This compound is also relatively stable and can be administered by various routes, including oral, intraperitoneal, and intravenous. However, this compound has some limitations, including its relatively short half-life and the potential for toxicity at high doses.

Future Directions

There are several future directions for research on 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain and other disorders. Another area of interest is the investigation of the role of TRPV1 in various physiological and pathophysiological processes, such as inflammation, cancer, and neurodegenerative diseases. Additionally, the potential use of this compound as a tool for investigating the structure and function of TRPV1 and other ion channels is an area of ongoing research.

Synthesis Methods

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide can be synthesized using a multi-step process that involves the coupling of 4-(benzofuran-2-carboxamido)phenylboronic acid with 2-cyclopentyl-2H-tetrazol-5-amine, followed by the cyclization of the resulting intermediate with 1,3-dimethyl-2-imidazolidinone. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathophysiological processes. For example, this compound has been used to study the involvement of TRPV1 in pain sensation, inflammation, and thermoregulation. This compound has also been used to investigate the potential therapeutic applications of TRPV1 antagonists in the treatment of chronic pain and other disorders.

properties

IUPAC Name |

2-[4-(1-benzofuran-2-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c29-21(19-13-14-5-1-4-8-18(14)31-19)23-16-9-11-17(12-10-16)28-26-20(25-27-28)22(30)24-15-6-2-3-7-15/h1,4-5,8-13,15H,2-3,6-7H2,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYPDSKUGURPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932240.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)

![[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2932248.png)

![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)

![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)

![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)

![5-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2932261.png)